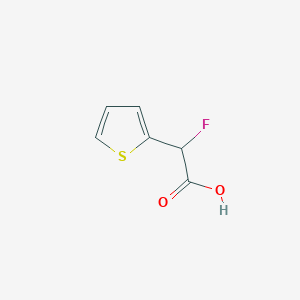

2-Fluoro-2-(thiophen-2-yl)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHJYAJCNAOUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 2 Thiophen 2 Yl Acetic Acid and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The primary routes for synthesizing 2-Fluoro-2-(thiophen-2-yl)acetic acid and its derivatives involve the creation of an α-hydroxy acid precursor, followed by a nucleophilic fluorination step. The choice of starting material and the specific reaction conditions are crucial for achieving good yields and purity.

Fluorination Strategies for α-Fluoroacetic Acid Synthesis

The introduction of a fluorine atom at the α-position of the acetic acid moiety is a key transformation. This is most commonly achieved through the deoxyfluorination of a corresponding α-hydroxy precursor, namely 2-hydroxy-2-(thiophen-2-yl)acetic acid.

Modern synthetic chemistry offers several reagents for the conversion of hydroxyl groups to fluorides. Among the most widely used are aminofluorosulfuranes like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). sigmaaldrich.comresearchgate.net

DAST (Diethylaminosulfur Trifluoride): DAST is a highly effective reagent for converting primary, secondary, and tertiary alcohols into their corresponding monofluorides. sigmaaldrich.comscispace.com In the context of synthesizing 2-Fluoro-2-(thiophen-2-yl)acetic acid, DAST would react with the hydroxyl group of the 2-hydroxy-2-(thiophen-2-yl)acetic acid precursor. The reaction mechanism involves the formation of an intermediate fluorosulfite ester, which then undergoes nucleophilic substitution by the fluoride (B91410) ion, typically with inversion of configuration if the carbon is a stereocenter. blucher.com.br

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Deoxo-Fluor is often considered a more thermally stable and safer alternative to DAST. researchgate.net It performs the same transformations, converting alcohols to alkyl fluorides and can be used under mild conditions. researchgate.net Its efficacy in fluorinating structurally diverse alcohols makes it a suitable candidate for the synthesis of the target compound. researchgate.net For most substrates, fluorination with Deoxo-Fluor proceeds efficiently at or below room temperature. researchgate.net

The success of the fluorination step is highly dependent on the careful control of reaction parameters to maximize yield and minimize side reactions.

Temperature: The optimal temperature for fluorination varies depending on the substrate and the reagent. Reactions with DAST are often initiated at low temperatures, such as -78 °C, and then allowed to warm to room temperature. scispace.com Some substrates may require elevated temperatures, but caution is necessary as DAST can decompose explosively above 90 °C. durham.ac.uk Deoxo-Fluor reactions are also frequently performed at low temperatures, sometimes as low as -78 °C, to control reactivity. researchgate.net

Atmosphere: These fluorinating agents are sensitive to moisture. Therefore, reactions must be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the reagent, which would generate hydrogen fluoride (HF) and reduce the reaction's efficiency.

Solvents: Aprotic solvents are required for these reactions. Dichloromethane (DCM) is a commonly used solvent due to its inertness and ability to dissolve a wide range of organic compounds. blucher.com.brdurham.ac.uk Other chlorinated solvents or ethers may also be employed depending on the specific requirements of the substrate.

Table 1: Typical Reaction Parameters for Deoxyfluorination with DAST and Deoxo-Fluor

| Parameter | DAST | Deoxo-Fluor |

| Typical Substrate | Alcohols, Aldehydes, Ketones | Alcohols, Aldehydes, Ketones, Carboxylic Acids |

| Common Solvents | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) |

| Temperature Range | -78 °C to 80 °C | -78 °C to 90 °C |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

| Typical Reaction Time | 1 to 24 hours | 1 to 24 hours |

Thiophene (B33073) Ring Functionalization Precursors

The synthesis of the necessary α-hydroxy acid intermediate begins with a functionalized thiophene ring. Two primary scaffolds serve as common starting points: thiophene-2-carboxylic acid and 2-thiophene acetic acid.

Thiophene-2-carboxylic acid and its derivatives are versatile precursors. A plausible synthetic pathway to 2-hydroxy-2-(thiophen-2-yl)acetic acid begins with 2-acetylthiophene (B1664040). 2-acetylthiophene can be oxidized to produce 2-thiopheneglyoxylic acid. google.com This α-keto acid is a key intermediate. The subsequent step involves the selective reduction of the ketone functional group to a hydroxyl group, yielding the target precursor, 2-hydroxy-2-(thiophen-2-yl)acetic acid. This reduction can be achieved using various reducing agents known to convert ketones to alcohols without affecting the carboxylic acid group.

An alternative strategy starts with 2-thiophene acetic acid. frontiersin.org This approach requires the introduction of a hydroxyl group at the α-position of the acetic acid side chain. This can be accomplished through various methods, such as α-bromination followed by nucleophilic substitution with a hydroxide (B78521) source. The reactivity of the methylene (B1212753) group in 2-thienylacetic acid makes it amenable to such functionalization. chempap.org Once the 2-hydroxy-2-(thiophen-2-yl)acetic acid is formed, it can be carried forward to the fluorination step as described previously.

Methodologies Involving Coupling Reactions

Coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of 2-fluoro-2-(thiophen-2-yl)acetic acid and its derivatives, cross-coupling strategies are pivotal for constructing the core molecular framework.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov This methodology has been successfully applied to the synthesis of various aryl- and heteroaryl-substituted acetic acid derivatives, including those based on a thiophene platform.

In a representative synthetic approach, a bromo-substituted thiophene-2-acetic acid derivative can be coupled with an appropriate boronic acid or ester. For instance, the synthesis of 4-phenyl-(thiophen-2-yl)acetic acid derivatives has been accomplished through the Suzuki-Miyaura coupling of (4-bromo-thiophen-2-yl)-acetic acid with various arylboronic acids. frontiersin.org This strategy highlights the feasibility of modifying the thiophene ring at specific positions while retaining the acetic acid moiety.

The general conditions for such a coupling reaction typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane and water. frontiersin.orgnih.gov The reaction proceeds under relatively mild conditions, demonstrating good functional group tolerance. nih.gov

While direct Suzuki-Miyaura coupling to form the C-F bond is not a standard approach for synthesizing α-fluoro compounds, this reaction is crucial for building the molecular scaffold upon which the fluorination step can be performed. For example, a thiophene ring can be functionalized with various substituents using Suzuki-Miyaura coupling, followed by a subsequent α-fluorination of the acetic acid side chain. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity. nih.gov

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Thiophene Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Moderate to Excellent |

| 2 | (4-bromo-thiophen-2-yl)-acetic acid | 3-(benzyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | dioxane/H₂O | 40% (after HPLC) nih.gov |

| 3 | 2,4-dibromoanisole | Alkyl boronic acid | Pd catalyst | - | - | 85% researchgate.net |

This table is for illustrative purposes and specific yields may vary based on reaction scale and specific substrates.

Challenges in Synthetic Protocols and Purification

The synthesis of fluorinated organic compounds is often accompanied by a unique set of challenges, stemming from the properties of fluorine and the reactivity of fluorinating agents. These challenges extend to the isolation and purification of the target molecules.

Purification of fluorinated compounds can also be problematic. The steric parameters and chromatographic behavior of a fluorinated product are often very similar to its non-fluorinated precursor. cas.cn This similarity can make separation by conventional chromatographic techniques challenging, especially if the fluorination reaction does not proceed to completion. cas.cn In such cases, specialized purification techniques or derivatization may be necessary to achieve high purity.

Furthermore, the stability of α-fluoro carboxylic acids during workup and purification needs careful consideration. The potential for side reactions, such as decarboxylation or elimination, particularly under harsh conditions, must be minimized. Techniques like solid-phase extraction (SPE) can be employed for enrichment and isolation from complex matrices, which may offer a milder alternative to traditional purification methods. nih.gov

Overcoming the synthetic hurdles in preparing 2-fluoro-2-(thiophen-2-yl)acetic acid and its derivatives requires careful optimization of reaction conditions and the implementation of modern synthetic strategies.

One of the primary challenges is controlling the regioselectivity and preventing side reactions during the synthesis of the thiophene core and the subsequent fluorination. bohrium.com The development of one-pot procedures and metal-catalyzed approaches has been instrumental in improving efficiency and yields in thiophene derivative synthesis. bohrium.comresearchgate.netresearchgate.net For instance, modifying substrates in Gewald-type reactions or employing multicomponent reactions can lead to the desired thiophene structures with higher efficiency. bohrium.com

In the fluorination step, preventing polyfluorination and the formation of oxygenated side products are key concerns. cas.cn Careful modification of reaction conditions can favor monofluorination. cas.cn The choice of the fluorinating agent is also critical. Electrophilic fluorinating reagents like Selectfluor® are commonly used, and their reactivity can be modulated by additives. For example, a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine can be used for the clean formation of α-fluoro-α-arylcarboxylic acids in non-aqueous conditions. organic-chemistry.org

To improve yields, a thorough understanding of the reaction mechanism is essential. Identifying rate-determining steps and potential side reactions allows for the optimization of parameters such as temperature, pressure, reaction time, solvent, and catalyst. reddit.com The use of high-quality starting materials is also fundamental to minimizing impurities that could interfere with the main reaction or catalyze side reactions.

Table 2: Strategies for Improved Synthesis and Yield

| Strategy | Description | Potential Benefit |

| Optimization of Reaction Conditions | Fine-tuning of temperature, pressure, solvent, and catalyst. | Increased reaction rate and selectivity, suppression of side reactions. reddit.com |

| Use of Modern Synthetic Methods | Employing one-pot reactions, multicomponent reactions, and advanced catalytic systems. | Improved efficiency, regioselectivity, and overall yield. bohrium.comresearchgate.net |

| Judicious Choice of Fluorinating Agent | Selecting appropriate electrophilic or nucleophilic fluorinating reagents and additives. | Enhanced selectivity for monofluorination and minimization of side products. cas.cnorganic-chemistry.org |

| High-Purity Starting Materials | Sourcing and using reagents with minimal impurities. | Reduced interference with the desired reaction pathway. |

Asymmetric and Chiral Synthesis Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to produce single enantiomers of 2-fluoro-2-(thiophen-2-yl)acetic acid is of significant interest.

Significant progress has been made in the field of asymmetric fluorination, providing pathways to chiral fluorine-containing compounds. researchgate.netscilit.com These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the fluorination reaction.

One prominent approach is the use of chiral organocatalysts, such as phosphoric acids, (thio)urea derivatives, and squaramides, which can promote asymmetric fluorination reactions. researchgate.netscilit.com These catalysts can activate the substrate and/or the fluorinating agent through hydrogen bonding, creating a chiral environment that directs the approach of the fluorine source to one face of the substrate.

For the synthesis of chiral α-fluoro carboxylic acid derivatives, catalytic asymmetric α-fluorination of acid chlorides has been developed. nih.gov This method utilizes a dual activation strategy with two discrete catalysts—a chiral nucleophile and an achiral transition metal complex—to generate a dually activated ketene (B1206846) enolate. This intermediate is then efficiently fluorinated with an electrophilic fluorine source like N-fluorodibenzosulfonimide (NFSI). nih.gov This approach has been successfully applied to a range of acid halides, including those with heterocyclic substituents, affording products with high enantiomeric excess. nih.gov

Another strategy involves the asymmetric fluorination of α-aryl acetic acid derivatives using a catalytic system composed of a nickel catalyst with a chiral ligand, such as NiCl₂-Binap. nih.gov This system has shown effectiveness in producing enantioenriched α-fluoro-α-aryl acetic acid derivatives.

The development of these enantioselective methods provides a powerful toolkit for the synthesis of optically active fluoro-thiophene containing compounds. By carefully selecting the appropriate chiral catalyst and reaction conditions, it is possible to synthesize either enantiomer of 2-fluoro-2-(thiophen-2-yl)acetic acid with high stereocontrol.

Table 3: Chiral Catalysts for Asymmetric Fluorination

| Catalyst Type | Example | Application |

| Chiral Phosphoric Acids | TRIP-derived phosphoric acids | Asymmetric fluorination reactions. researchgate.netscilit.com |

| Chiral (Thio)urea Derivatives | Chiral bis-urea catalysts | Asymmetric C-F bond formation using KF. researchgate.net |

| Chiral Squaramides | Squaramide derivatives | Organocatalyzed asymmetric fluorination. researchgate.netscilit.com |

| Chiral Metal Complexes | NiCl₂-Binap | Asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov |

| Dual Catalytic Systems | Chiral nucleophile + achiral transition metal complex | Catalytic, asymmetric α-fluorination of acid chlorides. nih.gov |

Diastereoselective Synthesis of α-Fluoro-α-(thiophen-2-yl)acetic Acid Derivatives

The diastereoselective synthesis of α-fluoro-α-(thiophen-2-yl)acetic acid derivatives can be effectively achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. One of the most reliable and widely used classes of chiral auxiliaries for controlling the stereochemistry of reactions at the α-carbon of carboxylic acid derivatives are the oxazolidinones, often referred to as Evans auxiliaries.

The general strategy involves three key steps:

Acylation: Coupling of 2-(thiophen-2-yl)acetic acid with a chiral oxazolidinone auxiliary to form an N-acyl oxazolidinone.

Diastereoselective Fluorination: Enolization of the N-acyl oxazolidinone followed by reaction with an electrophilic fluorinating agent. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the fluorinating agent to one face of the enolate, leading to the preferential formation of one diastereomer.

Cleavage of the Auxiliary: Removal of the chiral auxiliary to yield the desired enantiomerically enriched α-fluoro-α-(thiophen-2-yl)acetic acid derivative.

A representative synthetic scheme is outlined below, employing a commercially available chiral oxazolidinone, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Step 1: Synthesis of N-(2-(thiophen-2-yl)acetyl)oxazolidinone

First, 2-(thiophen-2-yl)acetic acid is converted to its more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(thiophen-2-yl)acetyl chloride is then reacted with the lithium salt of the chiral oxazolidinone. The deprotonation of the oxazolidinone is typically achieved using a strong base like n-butyllithium (n-BuLi) at low temperatures.

Step 2: Diastereoselective α-Fluorination

The N-acyloxazolidinone is then subjected to a diastereoselective fluorination. This is achieved by forming a metal enolate, followed by quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). Research by Zakarian and co-workers has demonstrated a highly efficient and rapid method for the α-fluorination of N-acyloxazolidinones using group IVa metal enolates, such as those derived from titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄), in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). nih.gov

The enolization with TiCl₄ and a hindered base generates a rigid chelated (Z)-enolate. The bulky substituent on the oxazolidinone (e.g., the phenyl group at C5) effectively shields the si-face of the enolate, directing the incoming electrophilic fluorinating agent (NFSI) to the re-face. This facial bias results in the formation of one diastereomer in significant excess.

Step 3: Auxiliary Cleavage

The final step is the removal of the chiral auxiliary to afford the desired α-fluoro-α-(thiophen-2-yl)acetic acid derivative. This can be accomplished under various conditions to yield different derivatives. For instance, hydrolysis with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water provides the carboxylic acid. Alternatively, transesterification with a magnesium alkoxide can yield the corresponding ester, while reduction with a reagent like lithium borohydride (B1222165) (LiBH₄) can furnish the corresponding α-fluoro alcohol.

The following table summarizes the typical yields and diastereoselectivities observed in the fluorination step for related N-acyloxazolidinone substrates, based on the findings from analogous systems in the literature. nih.gov

| Substrate (R-group on Acyl Moiety) | Fluorinating Agent | Metal Enolate | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| Phenyl | NFSI | TiCl₄/DIPEA | >95:5 | 92 |

| 2-Naphthyl | NFSI | TiCl₄/DIPEA | >95:5 | 95 |

| 3-Thienyl | NFSI | TiCl₄/DIPEA | 94:6 | 88 |

| Propyl | NFSI | TiCl₄/DIPEA | 95:5 | 90 |

This methodology provides a robust and highly diastereoselective route to α-fluoro-α-(thiophen-2-yl)acetic acid and its derivatives. The predictability of the stereochemical outcome, high yields, and the ability to recover the chiral auxiliary make this a valuable strategy in medicinal and materials chemistry.

Chemical Reactivity and Transformations of 2 Fluoro 2 Thiophen 2 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides, as well as decarboxylation reactions.

Esterification: 2-Fluoro-2-(thiophen-2-yl)acetic acid can be readily converted to its corresponding esters through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a common and effective approach. masterorganicchemistry.comresearchgate.net The reaction equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For example, the reaction with methanol (B129727) under acidic conditions would yield methyl 2-fluoro-2-(thiophen-2-yl)acetate. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated prior to reaction with the alcohol. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Amidation: The synthesis of amides from 2-Fluoro-2-(thiophen-2-yl)acetic acid follows similar principles to esterification. Direct reaction with an amine is generally not feasible and requires the use of coupling agents. Reagents such as EDC, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are widely used to facilitate the formation of the amide bond with a primary or secondary amine. nih.govmdpi.com This method is broadly applicable and allows for the synthesis of a wide array of N-substituted amides. Another approach involves the conversion of the carboxylic acid to a more reactive acyl halide (e.g., an acyl chloride using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the desired amide.

A summary of common esterification and amidation methods is presented below:

| Reaction | Reagents | Product |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carbodiimide-mediated Esterification | Alcohol, Coupling Agent (e.g., EDC, DCC) | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDC/HOBt) | Amide |

| Acyl Halide Formation followed by Amination | Thionyl Chloride (SOCl₂), then Amine | Amide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway for 2-Fluoro-2-(thiophen-2-yl)acetic acid under certain conditions. The presence of the α-fluorine atom can influence the stability of potential intermediates. For instance, decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in the presence of a base like sodium bicarbonate in DMF has been shown to yield the corresponding methylated naphthalene (B1677914) derivative. researchgate.net A similar pathway could be envisioned for 2-Fluoro-2-(thiophen-2-yl)acetic acid.

Furthermore, decarboxylative fluorination strategies represent a modern approach to organic synthesis. nih.gov While not a direct decarboxylation of the parent acid, these methods involve the generation of reactive species from carboxylic acid derivatives that can then be fluorinated. nih.gov Conversely, the carboxylic acid itself can undergo transformation to a derivative that facilitates decarboxylation to form a new C-F bond. nih.gov

Reactivity at the α-Carbon and Fluorine Atom

The carbon atom bearing the fluorine is a key site for reactivity, particularly for nucleophilic substitution and radical reactions.

The α-fluorine atom in 2-Fluoro-2-(thiophen-2-yl)acetic acid is generally a poor leaving group in nucleophilic substitution reactions. However, under specific conditions, its displacement can be achieved. Nucleophilic fluorination reagents like silver fluoride (B91410) (AgF), cesium fluoride (CsF), and amine/HF reagents such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) have been developed for such transformations, typically on α-halo carbonyl compounds. nih.gov While direct substitution on the α-fluoro acid is challenging, its ester or amide derivatives might be more amenable to these reactions. The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the substrate and reaction conditions. nih.gov For instance, the combination of AgF and Et₃N·3HF has been shown to enhance the reactivity for fluorine substitution. nih.govnii.ac.jp

The α-C-H bond in 2-Fluoro-2-(thiophen-2-yl)acetic acid can be susceptible to radical abstraction. The stability of the resulting radical is influenced by the adjacent thiophene (B33073) ring and fluorine atom. Free radical reactions are typically initiated by heat or UV light in the presence of a radical initiator. youtube.com Once formed, the α-radical could participate in various reactions, such as atom transfer or addition to unsaturated systems. rsc.org For example, radical halogenation could potentially occur at the α-position. The reactivity and selectivity of such reactions would depend on the specific halogen and reaction conditions. youtube.com

Thiophene Ring Reactivity and Functionalization

The thiophene ring is an aromatic heterocycle and undergoes electrophilic substitution reactions, similar to benzene, though often with higher reactivity. wikipedia.org The directing effect of the -CH(F)COOH substituent will influence the position of substitution. As an electron-withdrawing group, it is expected to direct incoming electrophiles primarily to the 5-position and to a lesser extent, the 3-position of the thiophene ring.

Common electrophilic substitution reactions applicable to the thiophene ring in 2-Fluoro-2-(thiophen-2-yl)acetic acid include:

| Reaction | Reagents | Expected Major Product |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-(fluoro(carboxy)methyl)thiophene |

| Nitration | HNO₃, H₂SO₄ | 2-(Fluoro(carboxy)methyl)-5-nitrothiophene |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | 5-Acyl-2-(fluoro(carboxy)methyl)thiophene |

| Sulfonation | Fuming H₂SO₄ | 2-(Fluoro(carboxy)methyl)thiophene-5-sulfonic acid |

Furthermore, the thiophene ring can be functionalized through metalation, typically with strong bases like n-butyllithium, followed by reaction with an electrophile. wikipedia.org The acidity of the ring protons is influenced by the substituent, and deprotonation would likely occur at the 5-position. This lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring is known to be more reactive towards electrophiles than benzene, with a strong preference for substitution at the α-positions (C2 and C5). e-bookshelf.depearson.com For 2-Fluoro-2-(thiophen-2-yl)acetic acid, the substituent is located at the C2 position. Consequently, electrophilic aromatic substitution (EAS) is strongly directed to the vacant C5 position. researchgate.net

The mechanism involves the attack of an electrophile on the π-electron system of the thiophene ring, forming a resonance-stabilized carbocation intermediate, often called a sigma complex. researchgate.netuci.edu The positive charge in this intermediate is delocalized, with resonance structures placing the charge ortho and para to the site of electrophilic attack. Attack at the C5 position of a 2-substituted thiophene is favored because it allows for more stable resonance contributors.

| Reaction Type | Typical Reagent | Major Product | Reference |

|---|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 2-Fluoro-2-(5-bromothiophen-2-yl)acetic acid | studysmarter.co.uk |

| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-2-(5-nitrothiophen-2-yl)acetic acid | fiveable.me |

| Acylation (Friedel-Crafts) | Acyl chloride / Lewis Acid (e.g., AlCl₃) | 2-Fluoro-2-(5-acylthiophen-2-yl)acetic acid | derpharmachemica.com |

Palladium-Catalyzed Coupling Reactions for Further Derivatization

The presence of a halogen, introduced via electrophilic substitution, on the thiophene ring of 2-Fluoro-2-(thiophen-2-yl)acetic acid opens a gateway for extensive derivatization using palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is particularly notable. For example, 2-Fluoro-2-(5-bromothiophen-2-yl)acetic acid can be coupled with a wide array of aryl or heteroaryl boronic acids or their esters to generate diverse biaryl structures. frontiersin.orgnih.gov This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to facilitate the catalytic cycle. frontiersin.org

Modern advancements also allow for the direct C-H arylation of thiophenes, bypassing the need for pre-halogenation. researchgate.netresearchgate.net Under specific palladium catalysis conditions, the C5-H bond of 2-Fluoro-2-(thiophen-2-yl)acetic acid could be directly coupled with aryl halides, offering a more atom-economical route to 5-aryl derivatives. researchgate.net

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Potential Product Class | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-derivative | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Aryl-2-fluoro-2-(thiophen-2-yl)acetic acids | frontiersin.orgnih.gov |

| Heck | 5-Bromo-derivative | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Vinyl-2-fluoro-2-(thiophen-2-yl)acetic acids | researchgate.net |

| Direct C-H Arylation | Parent Compound | Aryl bromide | Pd(OAc)₂, P(Cy)₃·HBF₄, Cs₂CO₃ | 5-Aryl-2-fluoro-2-(thiophen-2-yl)acetic acids | researchgate.net |

Influence of Substituents on Thiophene Ring Reactivity

The reactivity of the thiophene ring is highly sensitive to the electronic properties of its substituents. libretexts.org These effects can be broadly categorized as inductive and resonance effects, which modulate the electron density of the ring and thereby influence its susceptibility to electrophilic attack.

Electron-Donating Groups (EDGs): Substituents like alkyl (–R), hydroxyl (–OH), and amino (–NH₂) groups are activators. They increase the electron density of the thiophene ring through inductive donation (alkyls) or resonance donation (groups with lone pairs), making it more nucleophilic and thus more reactive towards electrophiles. uci.edulibretexts.org These groups also direct incoming electrophiles to the ortho and para positions relative to themselves.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), carbonyl (–COR), and halogens (–X) are deactivators. They decrease the ring's electron density through inductive withdrawal or resonance withdrawal, making it less reactive. libretexts.orgresearchgate.net The –CH(F)COOH substituent on the title compound falls into this category. The electronegative fluorine atom exerts a strong negative inductive effect (–I), while the carboxylic acid group also contributes a –I effect. This deactivation makes electrophilic substitution reactions require harsher conditions compared to unsubstituted thiophene.

The Hammett equation provides a quantitative measure of these electronic effects. The substituent constant (σ) for the –CH(F)COOH group would be positive, signifying its deactivating, electron-withdrawing nature. rsc.org

Cyclization and Annulation Reactions Employing 2-Fluoro-2-(thiophen-2-yl)acetic Acid as a Precursor

The dual functionality of 2-Fluoro-2-(thiophen-2-yl)acetic acid—a reactive carboxylic acid side chain and a modifiable thiophene ring—makes it a valuable precursor for synthesizing more complex fused and polycyclic heterocyclic structures.

Transition-Metal-Free Cyclization Methodologies

While transition metals are powerful catalysts, there is growing interest in developing metal-free synthetic routes. organic-chemistry.org 2-Fluoro-2-(thiophen-2-yl)acetic acid can be envisioned as a substrate for such transformations. For instance, intramolecular cyclization can be achieved by first introducing a suitable nucleophile onto the thiophene ring. If a hydroxyl or amino group were introduced at the C3 position (via a multi-step synthesis), an intramolecular condensation with the carboxylic acid side chain could lead to the formation of a fused lactone or lactam, respectively. Such reactions are often promoted by strong acids or dehydrating agents. rsc.orgnih.gov

Another potential pathway involves the decarboxylative cyclization of derivatives. For example, certain N-arylacrylamides have been shown to undergo transition-metal-free decarboxylative cyclization with related fluoroacetic acids to form complex heterocyclic products. nih.gov A similar strategy could potentially be adapted for the title compound.

Formation of Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, can be used to construct elaborate fused systems from 2-Fluoro-2-(thiophen-2-yl)acetic acid. A common strategy involves a sequence of intermolecular coupling followed by intramolecular cyclization.

For example, a 5-bromo derivative of the acid could first undergo a Suzuki coupling with 2-formylphenylboronic acid. The resulting product, possessing both the thiopheneacetic acid moiety and an ortho-aldehyde group on the new aryl ring, could then undergo an intramolecular condensation/cyclization reaction to form a complex polycyclic system containing a fused thiophene ring. Palladium-catalyzed cascade reactions, involving an initial cross-coupling followed by an intramolecular C–H arylation, provide an efficient route to acenaphthylene-fused thiophenes and other polycyclic aromatic systems from dihaloaromatics and thiophene boronic acids. beilstein-journals.org By analogy, derivatives of 2-Fluoro-2-(thiophen-2-yl)acetic acid could serve as the thiophene component in such cascade reactions to build novel fused architectures.

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Fluoro-2-(thiophen-2-yl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

Proton (¹H) NMR Techniques

Proton NMR (¹H NMR) provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. In a hypothetical ¹H NMR spectrum of 2-Fluoro-2-(thiophen-2-yl)acetic acid, one would expect to observe distinct signals for the protons on the thiophene (B33073) ring, the alpha-proton, and the carboxylic acid proton.

Thiophene Ring Protons: The three protons on the thiophene ring would typically appear as multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns would confirm their relative positions on the ring.

Alpha-Proton: The proton on the carbon bearing the fluorine atom (the alpha-position) would appear as a doublet due to coupling with the adjacent fluorine atom (²J-coupling). The magnitude of this coupling constant would be a key indicator of the through-bond interaction between the proton and the fluorine.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Carbon (¹³C) NMR Approaches

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For 2-Fluoro-2-(thiophen-2-yl)acetic acid, distinct signals would be expected for each unique carbon atom.

Thiophene Ring Carbons: The four carbon atoms of the thiophene ring would produce signals in the region typical for aromatic and heteroaromatic carbons.

Alpha-Carbon: The carbon atom bonded to the fluorine would show a characteristic splitting in the ¹³C NMR spectrum due to one-bond coupling with the ¹⁹F nucleus (¹J-coupling). This provides direct evidence for the location of the fluorine atom.

Carbonyl Carbon: The carbon of the carboxylic acid group would appear at the downfield end of the spectrum, in a region characteristic of carbonyl carbons. chemscene.comnist.gov

Fluorine (¹⁹F) NMR for Monitoring Fluorination and Structure

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. Since ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, this technique is particularly powerful. bldpharm.com

In the analysis of 2-Fluoro-2-(thiophen-2-yl)acetic acid, the ¹⁹F NMR spectrum would be expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a doublet by the adjacent alpha-proton (²J-coupling), confirming the connectivity between the fluorine and the proton on the same carbon. This technique is also invaluable for monitoring the progress of fluorination reactions during the synthesis of the compound. bldpharm.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), measure the vibrational energy of molecules. These spectra provide a unique "fingerprint" for a compound and are used to identify functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The FT-IR spectrum of 2-Fluoro-2-(thiophen-2-yl)acetic acid would be expected to display several characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad absorption band would be expected for the hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band would be characteristic of the carbonyl group in the carboxylic acid.

C-F Stretch: The carbon-fluorine bond would give rise to a strong absorption band in the fingerprint region of the spectrum.

Thiophene Ring Vibrations: Multiple bands corresponding to the C-H and C=C stretching and bending vibrations of the thiophene ring would also be present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through its fragmentation patterns. For derivatives of 2-(thiophen-2-yl)acetic acid, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly utilized. This technique allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's molecular formula.

In ESI-MS analysis, derivatives of 2-(thiophen-2-yl)acetic acid typically show molecular ion peaks corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.govfrontiersin.org For instance, studies on related structures have successfully matched the experimentally found m/z values with the calculated molecular weights, thereby validating their synthesis. nih.govfrontiersin.org

The fragmentation of these molecules under mass spectrometric conditions provides valuable structural information. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The thiophene ring itself can also undergo characteristic fragmentation. The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of key functional groups. Computational tools can even predict fragmentation pathways, aiding in the interpretation of complex spectra. researchgate.net

Table 1: ESI-MS Data for Selected Derivatives of 2-(thiophen-2-yl)acetic Acid

| Compound | Calculated m/z | Found m/z | Ion |

|---|---|---|---|

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid (2a) | 387.47 | 388.10 | [M+H]⁺ |

| 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid (2b) | 387.47 | 388.08 | [M+H]⁺ |

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid (2d) | 322.38 | 321.07 | [M-H]⁻ |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid (2f) | 324.39 | 325.20 | [M-H]⁻ |

Data sourced from a study on mPGES-1 inhibitors. nih.govfrontiersin.org

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Analysis

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure and chromophoric properties of a molecule. The thiophene ring in "2-Fluoro-2-(thiophen-2-yl)acetic acid" is the primary chromophore responsible for its UV absorption.

Thiophene-based systems are known to exhibit broad absorption bands in the UV-Vis region, often attributed to intramolecular charge transfer (ICT) transitions. fonlo.org These transitions involve the movement of electron density from an electron-rich part of the molecule to an electron-poor part upon excitation by light. The substitution on the thiophene ring, including the fluoroacetic acid moiety, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Computational methods, such as time-dependent density functional theory (TD-DFT), are frequently used to complement experimental data. physchemres.org These calculations can predict the electronic transitions and help in the assignment of the observed absorption bands. The solvent environment can also impact the electronic spectra, causing shifts in λmax, which provides further information about the nature of the electronic transitions. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in the solid state.

While the specific crystal structure for "2-Fluoro-2-(thiophen-2-yl)acetic acid" is not detailed in the provided search results, extensive single-crystal X-ray analyses have been performed on its close derivatives. nih.govnih.govresearchgate.net These studies provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

For example, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, an amide derivative, was determined to be in the monoclinic space group P2₁/c. nih.gov Similarly, thiophene-2-carboxylic acid has been shown to form a tetrameric structure in the solid state, crystallizing in the orthorhombic space group Pna2(1). asianpubs.org This type of analysis is crucial for understanding the molecule's precise geometry, which underpins its chemical and biological properties.

Table 2: Crystallographic Data for Thiophene Acetic Acid Derivatives

| Compound | Crystal System | Space Group | Key Parameters |

|---|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) nih.gov | Monoclinic | P2₁/c | Z = 4, Dihedral angle between rings = 74.27(10)° |

| Thiophene-2-carboxylic acid asianpubs.org | Orthorhombic | Pna2(1) | a = 10.106(2) Å, b = 14.299(3) Å, c = 16.092(3) Å, Z = 4 |

Single-crystal X-ray analysis also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is dictated by a network of intermolecular interactions. For "2-Fluoro-2-(thiophen-2-yl)acetic acid", several types of interactions are expected to be significant.

The carboxylic acid groups can form strong hydrogen bonds, often leading to dimer or catemer motifs. asianpubs.org The fluorine atom can participate in weaker C–H···F hydrogen bonds and potentially C–F···F–C interactions, which play a pivotal role in guiding crystal structures of fluorinated organic compounds. rsc.org Furthermore, the aromatic thiophene ring can engage in C–H···π and π–π stacking interactions. nih.govnih.gov The sulfur atom of the thiophene ring can also act as a hydrogen bond acceptor in C-H···S interactions. researchgate.net

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify these varied intermolecular contacts within the crystal, providing a detailed fingerprint of the crystal packing environment. nih.govresearchgate.net

Other Analytical Techniques for Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, sulfur) in a compound. The experimental results are compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For instance, in the characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, elemental analysis was performed to confirm its composition. nih.gov

Table 3: Elemental Analysis Data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 53.17 | 53.19 |

| H | 3.22 | 3.20 |

| N | 11.28 | 11.06 |

| S | 25.78 | 24.20 |

Thermogravimetric Analysis (TGA)

The thermal stability of thiophene-containing polymers and related derivatives has been a subject of scientific investigation. For instance, studies on polythiophenes have shown that their thermal degradation often proceeds in a multi-step process. This typically involves an initial loss of any dopant molecules present, followed by the decomposition of the main polymer backbone at higher temperatures. Some chemically synthesized microporous polythiophene networks have demonstrated good thermal stability, withstanding temperatures up to 450 °C under an inert atmosphere. acs.org For other polythiophene composites, a two-step degradation has also been observed, with an initial loss attributed to solvent evaporation followed by thermal depolymerization of the polymer at significantly higher temperatures. nih.gov

The introduction of a fluorine atom at the alpha-position of the carboxylic acid introduces a new element to the thermal decomposition pathway. The thermal decomposition of simple fluoroacetic acids, such as fluoroacetic acid itself, has been reported to initiate with the elimination of hydrogen fluoride (B91410) (HF). rsc.org This initial step is a common decomposition pathway for many organofluorine compounds. Following this, further fragmentation can occur. For trifluoroacetic acid, the major decomposition products include carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride, suggesting a complex decomposition mechanism that may involve both intramolecular rearrangement and intermolecular reactions. rsc.org

Considering these points, the thermogravimetric analysis of 2-Fluoro-2-(thiophen-2-yl)acetic acid would be expected to exhibit a multi-stage decomposition profile. An initial weight loss event might be attributable to the decarboxylation of the acetic acid moiety, a common thermal decomposition pathway for carboxylic acids. This could be followed or accompanied by the elimination of hydrogen fluoride. The stability of the thiophene ring itself is generally high, and its degradation would likely occur at elevated temperatures, leading to the formation of various sulfur-containing volatile fragments and a final char residue.

A hypothetical TGA and derivative thermogravimetric (DTG) curve for 2-Fluoro-2-(thiophen-2-yl)acetic acid would likely show distinct temperature ranges for these decomposition steps. The precise onset temperatures and the percentage of mass loss for each step would be dependent on experimental conditions such as the heating rate and the atmosphere (inert or oxidative).

To provide a comprehensive understanding, a detailed experimental investigation would be required. The following table illustrates the type of data that would be generated from such an analysis.

Hypothetical TGA Data for 2-Fluoro-2-(thiophen-2-yl)acetic acid

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment(s) |

|---|---|---|---|

| 1 | 150 - 250 | ~25-35 | CO₂, H₂O (from intermolecular dehydration) |

| 2 | 250 - 350 | ~10-15 | HF |

| 3 | > 350 | ~40-50 | Thiophene ring fragmentation products |

| Total | | ~75-100 | |

Interactive Data Table: Expected Thermal Decomposition Events

| Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) |

|---|---|---|---|

| Decarboxylation | 150 | 200 | 25 |

| HF Elimination | 250 | 300 | 12 |

| Ring Decomposition | 350 | 420 | 45 |

| Final Residue | >500 | | 18 |

It is imperative to note that the values presented in the tables are hypothetical and serve to illustrate the expected thermal behavior based on the known chemistry of related structures. Actual experimental data from a TGA instrument would be necessary to confirm the precise thermal decomposition profile of 2-Fluoro-2-(thiophen-2-yl)acetic acid.

Computational and Theoretical Investigations of 2 Fluoro 2 Thiophen 2 Yl Acetic Acid

Quantum Chemical Calculations (DFT, TD-DFT, DFTB)

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it suitable for studying organic molecules like thiophene (B33073) derivatives. nih.govmdpi.commdpi.com Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states and predict electronic spectra, while Density-Functional Tight-Binding (DFTB) is a simplified, faster method often used for very large systems.

For 2-fluoro-2-(thiophen-2-yl)acetic acid, these methods, particularly DFT with a suitable functional (like B3LYP) and basis set (such as 6-311++G(d,p)), would be employed to perform the analyses described below. nih.gov

Geometry optimization is the process of finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 2-fluoro-2-(thiophen-2-yl)acetic acid, this involves not just optimizing a single structure but performing a conformational analysis to identify all stable conformers and the energy barriers for rotation between them.

The key rotatable bonds in this molecule are the Cα-C(thiophene) bond and the Cα-C(carboxyl) bond. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to locate all energy minima (stable conformers) and transition states.

Studies on related fluorinated compounds, such as 2'-fluoro-substituted acetophenones, have shown that stereoelectronic effects involving the fluorine atom are critical in determining conformational preferences. nih.gov For instance, repulsive electrostatic interactions between the electronegative fluorine and oxygen atoms can destabilize certain conformations. nih.gov A similar effect would be expected in 2-fluoro-2-(thiophen-2-yl)acetic acid, where the relative orientation of the fluorine, the thiophene ring, and the carboxylic acid group would define the most stable structures. DFT calculations are crucial for confirming these conformational preferences and quantifying the energy differences between them. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The outermost orbital containing electrons. It represents the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. pku.edu.cn

Table 1: Conceptual Frontier Molecular Orbital Parameters (Note: The following table is illustrative of the parameters that would be calculated. Specific values for 2-Fluoro-2-(thiophen-2-yl)acetic acid are not available in the cited literature.)

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to ionization potential; indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For 2-fluoro-2-(thiophen-2-yl)acetic acid, an MEP map would highlight:

Negative Regions: Concentrated around the highly electronegative oxygen atoms of the carboxyl group and the fluorine atom. These are the most likely sites for attack by electrophiles.

Positive Regions: Concentrated around the acidic hydrogen of the carboxyl group, making it susceptible to attack by nucleophiles or deprotonation by a base.

Neutral/Slightly Negative Regions: The thiophene ring, being an aromatic system, would also show negative potential above and below the plane of the ring, characteristic of π-electron density.

This analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a quantum calculation into a more familiar picture of localized bonds, lone pairs, and antibonds, closely resembling a classical Lewis structure. wikipedia.org A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization by examining donor-acceptor interactions. uba.arwisc.edu

This is achieved through a second-order perturbation analysis of the Fock matrix, which identifies interactions between a filled "donor" NBO (like a bonding orbital or a lone pair) and an empty "acceptor" NBO (typically an antibonding orbital, σ* or π*). The energy associated with this interaction, E(2), quantifies the stabilization resulting from this delocalization.

In 2-fluoro-2-(thiophen-2-yl)acetic acid, significant stabilizing interactions would be expected from:

Delocalization of oxygen and fluorine lone pairs (n) into adjacent antibonding orbitals (e.g., nO → σC-C, nF → σC-C).

Hyperconjugation involving the π-system of the thiophene ring.

Computational methods are highly effective at predicting spectroscopic data, which can then be used to validate the computed structures by comparison with experimental measurements.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For 2-fluoro-2-(thiophen-2-yl)acetic acid, this would allow for the assignment of specific peaks in an experimental Infrared (IR) spectrum to particular bond stretches (e.g., C=O, O-H, C-F) and bending modes. A good correlation between the calculated and experimental spectra provides strong evidence that the optimized geometry is correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values are often correlated with experimental data to confirm the molecular structure. nih.gov For this molecule, comparing calculated and experimental shifts would be particularly useful for confirming the conformational preferences in solution, as the chemical shift of certain nuclei can be highly sensitive to their spatial environment. nih.gov

Electronic Structure Analysis

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations and other computational techniques provide invaluable insights into the dynamic behavior of molecules, revealing how they move, flex, and interact with their environment over time.

The conformational landscape of 2-Fluoro-2-(thiophen-2-yl)acetic acid is primarily defined by the rotation around the single bonds connecting the thiophene ring, the fluorinated chiral carbon, and the carboxylic acid group. Theoretical studies on analogous systems, such as 2'-fluoro-substituted acetophenones and benzaldehydes, have shown a strong preference for specific conformations due to electronic and steric effects. nih.govresearchgate.net

Furthermore, computational studies on thiophene-2-carboxylic acid have identified a conformer stabilized by an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom. nih.govresearchgate.net This interaction can significantly polarize the acid function and influence its reactivity. nih.gov For 2-Fluoro-2-(thiophen-2-yl)acetic acid, a relaxed potential energy scan would be necessary to map the rotational barriers and identify the most stable conformers, considering the combined influence of the fluorine-oxygen repulsion and potential intramolecular hydrogen bonding to the thiophene sulfur.

The surrounding solvent medium can profoundly impact the conformational equilibrium and reactivity of a molecule. For fluorinated aromatic compounds, the dielectric constant of the solvent has been shown to linearly correlate with the magnitude of through-space NMR coupling constants, which are sensitive to conformational changes. nih.gov This suggests that the conformational preferences of 2-Fluoro-2-(thiophen-2-yl)acetic acid are also solvent-dependent.

In nonpolar solvents, intramolecular forces, such as the repulsion between fluorine and oxygen, would dominate, favoring a more compact or specific conformation. In contrast, polar solvents can stabilize conformations with larger dipole moments. For 2'-fluoroacetophenone, it was observed that while the s-trans conformer is preferred in all tested solvents, the degree of this preference is modulated by solvent polarity. nih.gov It is therefore anticipated that for 2-Fluoro-2-(thiophen-2-yl)acetic acid, a shift in the equilibrium between different rotamers could be induced by changing the solvent environment, which in turn would affect its chemical properties and reactivity.

Intermolecular Interactions and Supramolecular Chemistry

In the solid state, the arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. Computational methods are essential for deconvoluting and quantifying these forces.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts.

While a crystal structure for 2-Fluoro-2-(thiophen-2-yl)acetic acid is not available, analysis of the closely related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, provides a valuable proxy. qcware.comrsc.org For this acetamide (B32628) derivative, Hirshfeld analysis revealed the most significant contributions to the crystal packing are from H···H, C···H, and S···H contacts. qcware.comrsc.org A similar analysis for 2-Fluoro-2-(thiophen-2-yl)acetic acid would be expected to show significant O···H contacts due to the carboxylic acid group, and additional F···H contacts.

Table 1: Representative Contributions to the Hirshfeld Surface for a Thiophene Derivative This table is based on data for the analogous compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and illustrates the type of data obtained from Hirshfeld analysis. qcware.comrsc.org

| Intermolecular Contact | Contribution (%) | Description |

| H···H | 21% | Represents contacts between hydrogen atoms, indicating van der Waals interactions. |

| C···H / H···C | 20% | Indicates interactions between carbon and hydrogen atoms, common in organic crystals. |

| S···H / H···S | 19% | Highlights the significant role of the thiophene sulfur atom in intermolecular packing. |

| N···H / H···N | 14% | Specific to the amide group in the analogue; would be replaced by O···H in the target acid. |

| O···H / H···O | 12% | Represents hydrogen bonding involving the carbonyl oxygen. |

For 2-Fluoro-2-(thiophen-2-yl)acetic acid, the fingerprint plots would be crucial in distinguishing and quantifying the various types of hydrogen bonds (O-H···O, C-H···O, C-H···F) and other weak interactions that stabilize the crystal lattice.

To gain a deeper, quantitative understanding of the crystal's supramolecular architecture, energy framework analysis is employed. This method calculates the pairwise interaction energies between molecules in a crystal and visualizes them as a network of cylinders. The size of the cylinders is proportional to the strength of the interaction, providing an intuitive picture of the crystal's energetic topology. crystalexplorer.net

The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com This allows for the identification of the dominant forces in the crystal packing. For example, in crystals of L-alanine, electrostatic forces are dominant, whereas in ferrocene (B1249389) derivatives, dispersion is the key stabilizing component. crystalexplorer.netnih.gov The frameworks are color-coded to distinguish between these energy types (e.g., red for electrostatic, green for dispersion) and can also depict destabilizing interactions (positive energies), which are important in organic salts and molecules with large dipole moments. crystalexplorer.netnih.gov

For 2-Fluoro-2-(thiophen-2-yl)acetic acid, energy frameworks would likely reveal a packing arrangement dominated by strong electrostatic interactions from the hydrogen-bonded carboxylic acid dimers, complemented by significant dispersion contributions from the stacking of thiophene rings.

Table 2: Components of Interaction Energy in Energy Framework Analysis This table outlines the typical energy components calculated using the CrystalExplorer (CE-B3LYP) model. researchgate.netmdpi.com

| Energy Component | Symbol | Description |

| Electrostatic | Eele | Arises from the interaction between the static charge distributions of the molecules. |

| Polarization | Epol | Accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors. |

| Dispersion | Edisp | A quantum mechanical effect arising from correlated electron fluctuations (van der Waals forces). |

| Exchange-Repulsion | Erep | A short-range quantum mechanical effect due to the Pauli exclusion principle, preventing molecular collapse. |

| Total Energy | Etot | The sum of the above components, indicating the overall strength of the pairwise interaction. |

The presence of the carboxylic acid group ensures that strong hydrogen bonds are a defining feature of the supramolecular chemistry of 2-Fluoro-2-(thiophen-2-yl)acetic acid. Carboxylic acids typically form robust centrosymmetric dimers in the solid state via a pair of O-H···O hydrogen bonds, creating an R²₂(8) ring motif. iucr.org In addition to this primary interaction, weaker C-H···O hydrogen bonds involving the thiophene ring protons and the carbonyl oxygen are also expected.

The fluorine atom introduces the possibility of both hydrogen and halogen bonding. While the C-F bond is a poor halogen bond donor due to the low polarizability and small σ-hole of fluorine, it can act as a hydrogen bond acceptor. nih.govmdpi.com Therefore, weak C-H···F interactions are plausible and have been observed in the Hirshfeld analysis of other fluorinated thiophene compounds. researchgate.net

Halogen bonding, defined as a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule, is more prominent for heavier halogens like chlorine, bromine, and iodine. nih.govacs.org While a C-F bond can act as a halogen bond donor if attached to a very strong electron-withdrawing group, its role in 2-Fluoro-2-(thiophen-2-yl)acetic acid is more likely to be as a weak acceptor in hydrogen bonds or other electrostatic contacts. mdpi.com The interplay between the strong O-H···O hydrogen bonds and the more subtle C-H···O, C-H···F, and potential C-H···S interactions would ultimately define the three-dimensional packing of the crystal.

Reaction Mechanism Studies through Computational Approaches

Computational studies are pivotal in elucidating the intricate details of reaction mechanisms, providing a molecular-level understanding that is often challenging to obtain through experimental methods alone. For a compound like 2-Fluoro-2-(thiophen-2-yl)acetic acid, computational approaches could illuminate the pathways of its formation, including the characterization of transient species and the energetic landscape of the reaction.

The synthesis of α-fluoro carboxylic acids often involves complex multi-step reactions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, intermediates, transition states, and products.

For a hypothetical synthesis of 2-Fluoro-2-(thiophen-2-yl)acetic acid, a computational study would typically involve:

Geometry Optimization: Calculating the minimum energy structures of all species involved in the reaction pathway.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is a critical step as the transition state structure provides insights into the bond-forming and bond-breaking processes.

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to ensure that the identified transition state correctly connects the desired reactant and product.

The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics. By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, offering a detailed understanding of the reaction mechanism. For instance, in the fluorination of related carbonyl compounds, DFT studies have been used to explore the mechanism of electrophilic fluorination, identifying key intermediates and transition states. wikipedia.org

While a specific energy profile for 2-Fluoro-2-(thiophen-2-yl)acetic acid is not available, the general approach would be similar to that used for other fluorination reactions, such as the fluorination of β-keto esters where computational and experimental methods have been combined to elucidate the reaction mechanism and the origin of enantioselectivity. acs.org

The synthesis of many organic compounds is often facilitated by acid or base catalysis. Computational studies can provide a detailed understanding of the role of the catalyst in the reaction mechanism. A catalyst can influence a reaction by:

Lowering the activation energy by providing an alternative reaction pathway.

Stabilizing the transition state.

Activating a reactant molecule.

In the context of the synthesis of 2-Fluoro-2-(thiophen-2-yl)acetic acid, an acid or base could play a role in the formation of an enolate intermediate, which is a common step in the α-fluorination of carbonyl compounds. Computational modeling can be used to investigate how an acid or base interacts with the substrate and influences the energetics of the reaction. For example, in the asymmetric fluorination of ketones, a hydrogen bonding donor catalyst was designed, and computational studies could be employed to understand how the catalyst enables efficient enantiocontrol in the C-F bond formation. nih.gov

A computational investigation into the catalytic role would involve modeling the reaction with and without the catalyst to compare the energy profiles. The calculations would also reveal the specific interactions between the catalyst and the reacting molecules, such as hydrogen bonding or coordination, that are responsible for the catalytic effect. A study on the asymmetric BINOL-derived hydroxyl carboxylic acid-catalyzed allylboration of benzaldehyde (B42025) utilized density functional theory calculations to propose a new reaction model and elucidate the roles of the two Brønsted acidic sites of the catalyst. acs.org

In silico Studies for Structure-Reactivity/Property Relationship

In silico studies are a cornerstone of modern drug discovery and materials science, enabling the prediction of molecular properties and activities before their synthesis. For 2-Fluoro-2-(thiophen-2-yl)acetic acid and its derivatives, these computational methods are invaluable for understanding their potential as therapeutic agents or for other applications.

Molecular docking is a primary computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein (target). This method is extensively used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

For thiophene derivatives, which have shown promise as inhibitors of various enzymes, molecular docking studies are crucial. nih.govnih.gov The general methodology for such a study involves:

Preparation of the Target and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The ligand, in this case, a derivative of 2-Fluoro-2-(thiophen-2-yl)acetic acid, is built and its geometry is optimized using a suitable force field or quantum mechanical method.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the target. The algorithm generates a large number of possible binding poses.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.

The insights gained from molecular docking can guide the design of more potent and selective inhibitors. For example, a study on thiophene derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors used molecular docking to design novel compounds with improved activity. nih.gov

Table 1: Common Computational Methods in Ligand-Target Interaction Studies

| Method | Description | Application Example |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Screening of thiophene derivatives against protein tyrosine phosphatase 1B. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, providing insights into the stability of the ligand-protein complex and conformational changes. | Investigating the stability of thiophene-based inhibitors in the active site of an enzyme. rsc.orgyoutube.com |

| Density Functional Theory (DFT) | A quantum mechanical method used to study the electronic structure of molecules. It can be used to calculate properties like charge distribution and reactivity indices. | Investigating the electronic properties of thiophene oligomers. rsc.orgubc.ca |

| Quantitative Structure-Activity Relationship (QSAR) | A statistical method that relates the chemical structure of a series of compounds to their biological activity. | Developing models to predict the inhibitory activity of thiophene derivatives based on their structural features. |

Computational screening, also known as virtual screening, is a powerful approach to identify promising lead compounds from large chemical libraries. This process can be broadly categorized into ligand-based and structure-based methods.

Ligand-based virtual screening is used when the structure of the target is unknown. It relies on the knowledge of known active compounds to identify new ones with similar properties.

Structure-based virtual screening , which includes molecular docking, is employed when the three-dimensional structure of the target is available.

Once a lead compound like 2-Fluoro-2-(thiophen-2-yl)acetic acid is identified, computational methods can be used to design derivatives with improved properties. This involves making systematic modifications to the lead structure and evaluating the effect of these changes on its activity, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

For instance, a study on thiophene derivatives as potential anticancer agents involved the design of novel compounds, followed by in silico toxicity prediction and evaluation of their drug scores. nih.gov Similarly, the fluorination of thiophene-based materials has been studied computationally to understand its effect on properties like charge transport. rsc.orgresearchgate.netrsc.org

Table 2: Example of a Virtual Screening Workflow for Thiophene Derivatives

| Step | Description | Computational Tools |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | ZINC database, PubChem |

| 2. Pharmacophore Modeling | A model of the essential structural features required for biological activity is created based on known active compounds. | Pharmit, MOE |

| 3. Virtual Screening | The chemical library is screened against the pharmacophore model or docked into the target's active site. | Schrödinger Suite, AutoDock, GOLD |

| 4. Hit Selection and Filtering | The top-scoring compounds are selected and filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET properties. | SwissADME, QikProp |

| 5. Lead Optimization | The most promising hits are further optimized by making structural modifications to improve their activity and properties. | DFT calculations, MD simulations |

Through these in silico approaches, the design and discovery of new derivatives of 2-Fluoro-2-(thiophen-2-yl)acetic acid with tailored properties can be significantly accelerated, reducing the time and cost associated with experimental synthesis and testing.

Advanced Applications in Organic Synthesis and Chemical Design

Role in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of reactive and modifiable groups in 2-Fluoro-2-(thiophen-2-yl)acetic acid positions it as an ideal starting material for constructing elaborate molecular architectures, particularly those containing multiple heterocyclic rings.